
N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide is a member of thiazoles.
Aplicaciones Científicas De Investigación
Selective 5-HT2 Receptor Antagonism
The compound N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide and its derivatives have been investigated for their potential as selective 5-HT2 receptor antagonists. A study by Fujio et al. (2000) synthesized and examined a series of 1-adamantanecarboxamides, revealing compounds with high affinity and selectivity for 5-HT2 receptors, exhibiting potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).
Antiviral Activity Against Influenza
The antiviral activity of adamantyl derivatives against influenza viruses was explored by Göktaş et al. (2012). They synthesized N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety using a microwave-assisted method. The compounds exhibited antiviral activity against influenza A and B viruses in MDCK cell cultures, particularly highlighting N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide 3b as a potent inhibitor, acting as an influenza virus fusion inhibitor (Göktaş et al., 2012).
Neuroprotective Activity
A series of fluorescent heterocyclic adamantane amines were synthesized and investigated for their neuroprotective activity by Joubert et al. (2011). These compounds demonstrated multifunctional neuroprotective properties by inhibiting the N-methyl-d-aspartate receptor/ion channel, calcium channels, and nitric oxide synthase, along with exhibiting antioxidant activity. Notable compounds such as N-(1-adamantyl)-2-oxo-chromene-3-carboxamide and N-adamantan-1-yl-5-dimethyl-amino-1-naphthalenesulfonic acid were identified for their high degree of multifunctionality and favorable physical-chemical properties (Joubert et al., 2011).
Antibacterial and Antifungal Activity
Adamantane derivatives have also been studied for their potential antimicrobial and antifungal activities. A study by Odyntsova et al. (2017) synthesized 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters and evaluated their antimicrobial and antifungal properties, indicating their potential as pharmacologically active substances (Odyntsova et al., 2017).
Synthesis and Characterization of Coordination Polymers
Adamantane-based ligands have been utilized in the synthesis of coordination polymers. A study by Pavlov et al. (2019) reported the synthesis of orthogonally substituted azole-carboxylate adamantane ligands, used for preparing coordination polymers. These polymers were structurally characterized and were found to act as catalysts in specific reactions, indicating their potential utility in various chemical processes (Pavlov et al., 2019).
Propiedades
Nombre del producto |
N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide |
|---|---|
Fórmula molecular |
C16H24N2OS |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,5-dimethyladamantane-1-carboxamide |
InChI |
InChI=1S/C16H24N2OS/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)12(19)18-13-17-3-4-20-13/h11H,3-10H2,1-2H3,(H,17,18,19) |
Clave InChI |
XLVMPERBAHLQIC-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NCCS4)C |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NCCS4)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



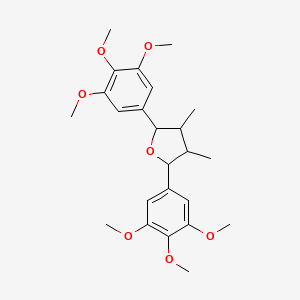
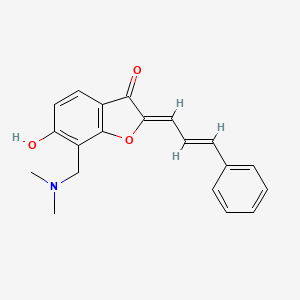
![3-[(3,3-dimethyl-1-oxobutyl)amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1226134.png)
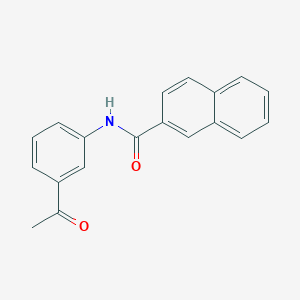
![4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine](/img/structure/B1226137.png)
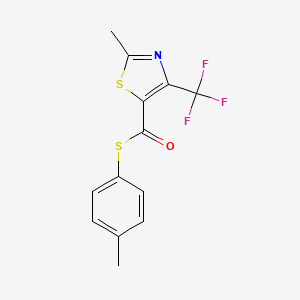
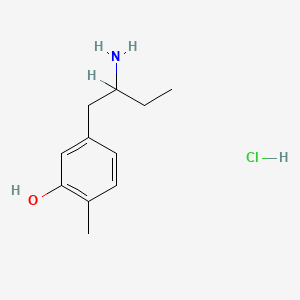
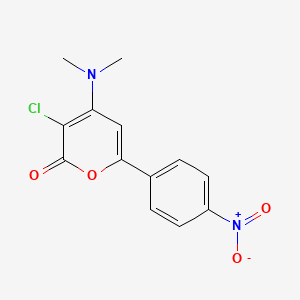
![2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B1226143.png)
![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)
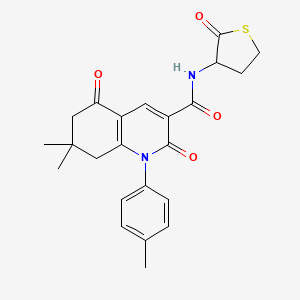
![5-Amino-3-[[[1-(2-furanylmethyl)-5-oxo-3-pyrrolidinyl]-oxomethoxy]methyl]thiophene-2,4-dicarboxylic acid dimethyl ester](/img/structure/B1226148.png)
![3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226149.png)
![N-(3-cyano-2-thiophenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B1226150.png)